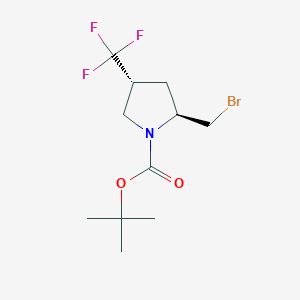
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with bromomethyl and trifluoromethyl groups The tert-butyl group attached to the nitrogen atom of the pyrrolidine ring provides steric hindrance, which can influence the compound’s reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the bromomethyl and trifluoromethyl groups. The tert-butyl group is then introduced via a tert-butylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production.
化学反应分析
Types of Reactions
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying and optimizing the properties of potential drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in various industrial processes.
作用机制
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The bromomethyl and trifluoromethyl groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- tert-Butyl (2S,4R)-2-(chloromethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(iodomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(methyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns not observed in its chloro, iodo, or methyl analogs. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C11H17BrF3NO2 |
|---|---|
分子量 |
332.16 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-6-7(11(13,14)15)4-8(16)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI 键 |
XBLBLVAIYXPQJB-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


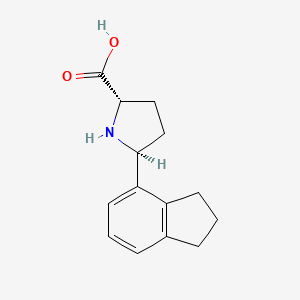
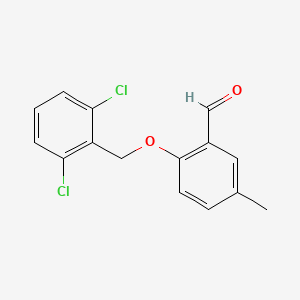
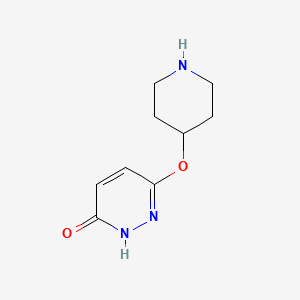
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
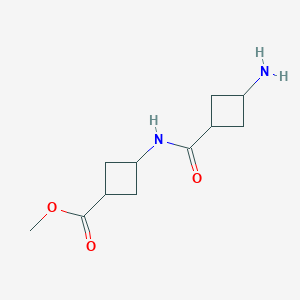

![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
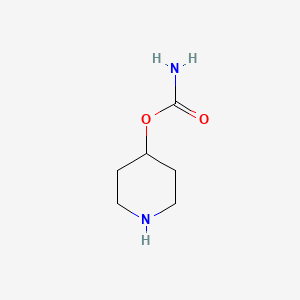
![2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol](/img/structure/B13328895.png)
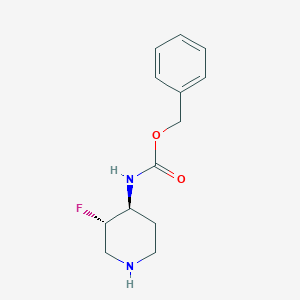
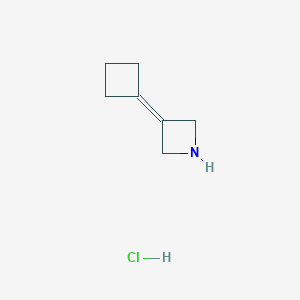
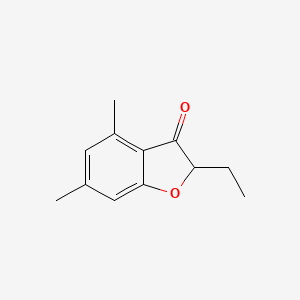
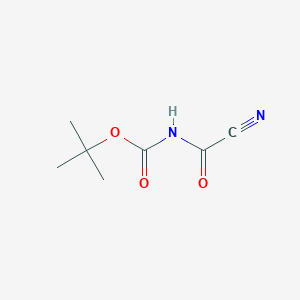
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)
